molecular formula C34H46ClN5O5 B10770921 Smp-797 monohydrate

Smp-797 monohydrate

Cat. No.: B10770921
M. Wt: 640.2 g/mol
InChI Key: ZUCFGSAENWHFPO-UHFFFAOYSA-N
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Description

Smp-797 monohydrate is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is primarily known for its role as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This compound has been investigated for its potential therapeutic applications in treating hypercholesterolemia and other metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smp-797 monohydrate involves multiple steps, starting from basic organic compounds. The key steps include the formation of N-(4-amino-2,6-diisopropylphenyl)-N’-(1,4-diarylpiperidine-4-yl)methylureas. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Smp-797 monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Smp-797 monohydrate exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT1, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels in the body. The molecular targets and pathways involved include the regulation of low-density lipoprotein (LDL) receptors and the modulation of lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Smp-797 monohydrate stands out due to its dual effect on ACAT inhibition and the up-regulation of LDL receptors. This dual action makes it a promising candidate for the treatment of hypercholesterolemia, as it not only reduces cholesterol ester formation but also enhances the clearance of LDL cholesterol from the bloodstream .

Properties

Molecular Formula

C34H46ClN5O5

Molecular Weight

640.2 g/mol

IUPAC Name

1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrate;hydrochloride

InChI

InChI=1S/C34H43N5O4.ClH.H2O/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H;1H2

InChI Key

ZUCFGSAENWHFPO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.O.Cl

Origin of Product

United States

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